2-(4-methoxyphenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide
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Overview
Description
2-(4-methoxyphenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a sulfonamide group, and a methoxyphenyl moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The sulfonamide group is introduced through a sulfonation reaction, where the methoxyphenyl group is reacted with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The final step involves the coupling of the sulfonamide intermediate with the thiazole ring, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, the use of greener solvents and reagents can be explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide.
Reduction: Formation of 2-(4-aminophenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound has been shown to bind to the colchicine site on β-tubulin, inhibiting tubulin polymerization and disrupting microtubule formation . This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-(4-methoxyphenylsulfonamido)-N,4-dimethylthiazole-5-carboxamide can be compared with other sulfonamide and thiazole derivatives:
Similar Compounds:
Uniqueness
The presence of the methoxy group in this compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-N,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c1-8-11(12(17)14-2)21-13(15-8)16-22(18,19)10-6-4-9(20-3)5-7-10/h4-7H,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTLBADXCHUCMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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